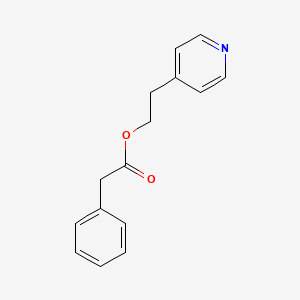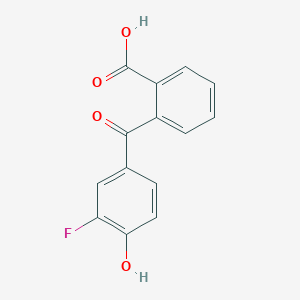![molecular formula C13H10S B14358145 Naphtho[1,2-b]thiophene, 9-methyl CAS No. 94058-79-4](/img/structure/B14358145.png)
Naphtho[1,2-b]thiophene, 9-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-b]thiophene, 9-methyl is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₀S. This compound is part of the thiophene family, which is known for its five-membered ring containing sulfur. The addition of a naphthalene ring and a methyl group at the 9th position makes this compound unique and interesting for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]thiophene, 9-methyl typically involves the cyclization of naphthalene derivatives with sulfur-containing reagents. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a straightforward route to the desired compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]thiophene, 9-methyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Chlorine, bromine, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Naphtho[1,2-b]thiophene, 9-methyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Naphtho[1,2-b]thiophene, 9-methyl involves its interaction with various molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to changes in cellular functions and signaling pathways. For example, it may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]thiophene: Another thiophene derivative with a different ring fusion pattern.
Benzo[b]naphtho[1,2-d]thiophene: Contains an additional benzene ring fused to the thiophene skeleton.
Uniqueness
Naphtho[1,2-b]thiophene, 9-methyl is unique due to its specific ring fusion and the presence of a methyl group at the 9th position. This structural feature imparts distinct electronic and steric properties, making it valuable for various applications in materials science and medicinal chemistry .
Properties
CAS No. |
94058-79-4 |
|---|---|
Molecular Formula |
C13H10S |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
9-methylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C13H10S/c1-9-3-2-4-10-5-6-11-7-8-14-13(11)12(9)10/h2-8H,1H3 |
InChI Key |
UPFBKAFPXSCNTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C2SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
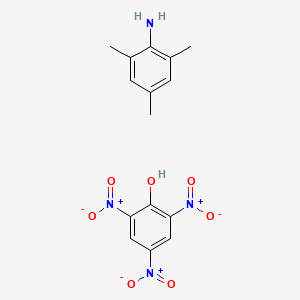
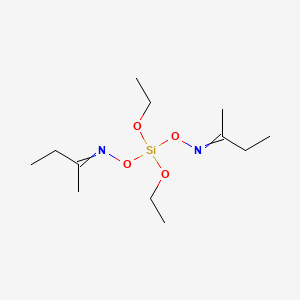
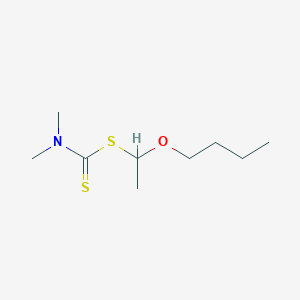
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)

![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)
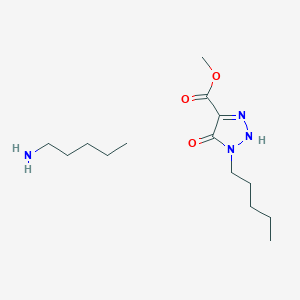
![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)

